4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a pyridazinone moiety
Properties
IUPAC Name |
4-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-27-17-8-4-14(5-9-17)18-10-11-19(25)24(23-18)13-12-22-20(26)15-2-6-16(21)7-3-15/h2-11H,12-13H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKWNFBZVZXMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the methoxyphenyl and pyridazinone groups through nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-hydroxyphenyl)benzamide
- 2-bromo-N-(2-(4-methoxyphenyl)ethyl)benzamide
- 4-bromo-N-phenylbenzamide
Uniqueness
4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyridazinone moieties are particularly noteworthy for their roles in enhancing the compound’s reactivity and potential therapeutic effects.
Biological Activity
4-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound features several notable structural elements:
- Bromo Group : The presence of bromine may enhance biological activity through various chemical transformations.
- Pyridazinone Moiety : This functional group is known for its diverse biological properties, including anti-inflammatory and anti-cancer activities.
- Methoxyphenyl Group : This substituent can improve solubility and bioavailability, potentially enhancing the compound's therapeutic efficacy.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer proliferation, such as telomerase .
- Modulation of Signaling Pathways : The compound may influence pathways associated with oxidative stress and apoptosis, leading to reduced cell viability in cancer models.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound possess significant antiproliferative effects against various cancer cell lines. For instance, the compound (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone showed an IC50 value of 88 nM against SMMC-7721 cells, indicating potent activity without significant toxicity to normal hepatocyte cells .
In Vivo Studies
In vivo studies utilizing xenograft tumor models have shown that certain derivatives can significantly inhibit tumor growth. These findings suggest that modifications in the chemical structure can lead to enhanced therapeutic effects against cancerous tissues.
Comparative Analysis with Similar Compounds
The following table highlights the structural differences and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-N-{2-[3-(4-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Amino group instead of bromo | Antimicrobial |
| 3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Different substituent on phenyl ring | Anti-inflammatory |
| 4-chloro-N-{2-[3-(3-fluorophenyl)-6-oxo-pyridazin-1(2H)-yl]ethyl}benzamide | Chlorine substituent instead of bromo | Antitumor |
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions, including coupling of pyridazinone intermediates with benzamide derivatives. For example:
- Step 1 : Condensation of 4-methoxyphenyl-substituted pyridazinone precursors with brominated benzoic acid derivatives via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents) .
- Step 2 : Purification via recrystallization (e.g., ethanol or methanol) and validation by TLC (hexane:ethyl acetate, 2:1) .
- Key reagents : Glacial acetic acid for reflux, sodium bicarbonate for neutralization, and ethanol for recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Standard characterization includes:
- IR spectroscopy : Identifies carbonyl (C=O, ~1660–1680 cm⁻¹) and amide (N–H, ~3330–3340 cm⁻¹) stretches .
- NMR spectroscopy :
- ¹H NMR : Confirms aromatic protons (δ 7.4–7.8 ppm), methoxy groups (δ ~3.8 ppm), and pyridazinone ring protons (δ ~5.8–6.0 ppm) .
- ¹³C NMR : Detects carbonyl carbons (~165–170 ppm) and quaternary carbons in the pyridazinone ring .
Q. What in vitro models are appropriate for initial antibacterial evaluation?
- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Assays : Minimum inhibitory concentration (MIC) testing via broth microdilution, with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
Advanced Questions
Q. How can researchers design experiments to assess HDAC inhibitory activity?
- In vitro HDAC inhibition : Use fluorometric assays with recombinant human HDAC isoforms (e.g., HDAC1/2/3) and substrate (e.g., acetylated lysine). Measure IC₅₀ values (e.g., (S)-17b in showed IC₅₀ < 10 nM) .
- Cellular assays :
- Histone acetylation : Western blot for acetyl-histone H3 in treated cell lines (e.g., SKM-1) .
- Cell cycle analysis : Flow cytometry to detect G1 arrest (e.g., 40–50% increase in G1 phase at 1 μM) .
Q. How do structural modifications to the pyridazinone ring affect biological activity?
- SAR Insights :
| Substituent | Activity Trend | Reference |
|---|---|---|
| 4-Methoxyphenyl | Enhanced HDAC inhibition | |
| Chloro/cyclopropyl | Increased antibacterial potency | |
| Trifluoromethyl | Improved metabolic stability |
- Methodology : Synthesize analogs (e.g., varying substituents at pyridazinone C-3) and compare bioactivity profiles .
Q. What strategies optimize the pharmacokinetic profile for oral administration?
- Key parameters :
- Solubility : Use co-solvents (e.g., PEG 400) in formulation .
- Metabolic stability : Assess liver microsome clearance (e.g., <30% degradation in 1 hour for (S)-17b) .
- hERG inhibition : Patch-clamp assays to ensure IC₅₀ > 30 μM (e.g., 34.6 μM for (S)-17b) .
Q. How can X-ray crystallography resolve molecular conformation?
- Data collection : Use SHELX software for structure refinement (e.g., SHELXL for small-molecule crystals) .
- Key findings : Pyridazinone rings adopt planar conformations, with bromobenzamide substituents influencing π-π stacking in protein binding pockets .
Q. How to address contradictory bioactivity data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
